FPL64176
CAS No.: 120934-96-5
Cat. No.: VC0528415
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120934-96-5 |
---|---|
Molecular Formula | C22H21NO3 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 |
Standard InChI Key | MDMWHKZANMNXTF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 |
Canonical SMILES | CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
FPL64176 (methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate) features a complex polycyclic structure that enables selective interaction with L-type calcium channels. The compound's core consists of a pyrrole ring substituted at positions 2 and 5 with methyl groups, while position 3 contains a methoxycarbonyl moiety. A 2-benzylbenzoyl group at position 4 contributes to its high lipid solubility and target specificity .
Structural Features:
-
Molecular Formula: C₂₂H₂₁NO₃
-
Molecular Weight: 347.4 g/mol
-
IUPAC Name: Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate
The compound's three-dimensional conformation shows a planar benzoyl group orthogonal to the pyrrole plane, creating optimal steric interactions with hydrophobic channel domains .
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests FPL64176 is produced through:
-
Friedel-Crafts acylation of 2-benzylbenzoyl chloride with 2,5-dimethylpyrrole
-
Esterification of the resulting carboxylic acid intermediate with methanol
Critical quality control parameters include nuclear magnetic resonance (NMR) verification of substituent positions and high-performance liquid chromatography (HPLC) purity >99% .
Pharmacological Profile and Target Specificity
Calcium Channel Modulation
FPL64176 selectively potentiates L-type (CaV1.x) calcium channels with an EC₅₀ of 0.3–1 μM, showing no activity on T-type, N-type, or P/Q-type channels . Its effects manifest through:
Ionic Current Enhancement
-
Prolonged single-channel open time: Mean open duration increases from 0.8 ms to 2.4 ms at −20 mV
-
Reduced inactivation: Steady-state inactivation V₁/₂ shifts +25 mV
Kinetic Modifications
-
Activation time constant (τ_act) increases from 2.1 ms to 6.8 ms at 0 mV
-
Deactivation time constant (τ_deact) rises from 0.4 ms to 2.1 ms at −60 mV
Selectivity Profile
FPL64176's specificity arises from interactions with domain III S5-S6 linker residues (Tyr1457, Phe1463) in CaV1.2. Chimeric studies replacing CaV1.2 domains III-IV with CaV2.3 sequences abolish drug sensitivity .
Mechanism of Action: Dissociation of Ionic and Gating Currents
Parameter | Control | FPL64176 (1 μM) |
---|---|---|
Q_on (nC) | 3.2 ± 0.4 | 3.1 ± 0.3 |
τ_on (ms) | 1.2 ± 0.1 | 1.3 ± 0.2 |
Q_off (nC) | 2.9 ± 0.3 | 2.8 ± 0.4 |
τ_off (ms) | 0.9 ± 0.1 | 0.9 ± 0.1 |
Data from cloned CaV1.2 channels expressed in BHK cells (n=12)
Proposed Model: Conducting Inactivated States
FPL64176 may convert non-conducting inactivated states (I) to conducting conformations (I*):
Where:
-
C: Closed state
-
O: Open state
-
I: Inactivated state
-
I*: Conducting inactivated state
This model explains enhanced currents without gating charge changes, as I* provides an additional conductive pathway .
Experimental Findings from Heterologous Expression Systems
Voltage-Dependent Deactivation Paradox
At extreme hyperpolarization (<−100 mV), FPL64176 accelerates tail current decay:
This suggests drug-bound channels exhibit stronger voltage dependence of deactivation rate constants .
Permeability Changes
Single-channel analysis reveals FPL64176 increases barium permeability (P_Ba) by 42%:
Cs⁺ permeability remains unchanged, maintaining selectivity filter integrity .
Therapeutic Implications and Research Applications
Experimental Uses
-
Cardiac physiology studies: Prolongs action potential duration in isolated cardiomyocytes
-
Smooth muscle research: Enhances vasoconstriction in renal arteries (EC₅₀=0.7 μM)
-
Neurological models: Restores synaptic plasticity in CaV1.2-deficient neurons
Parameter | Value | Challenge |
---|---|---|
Oral bioavailability | <5% | First-pass metabolism |
t₁/₂ (rat) | 28 min | Rapid clearance |
CNS penetration | LogP=3.9 | Blood-brain barrier restrictions |
Ongoing structure-activity relationship (SAR) studies aim to improve pharmacokinetic properties while retaining channel specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume